
3-(3-Chloro-4-methoxyphenyl)propanoic acid
Description
Undecyl acetate (CAS 1731-81-3), also known as 1-undecanol acetate or acetic acid undecyl ester, is a saturated fatty acid ester with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol . Structurally, it consists of an 11-carbon alkyl chain (undecyl group) esterified with acetic acid. This compound is widely utilized in the flavor and fragrance industries due to its fruity, citrus-like aroma . Its stability, moderate volatility, and compatibility with other ingredients make it a versatile component in perfumes, cosmetics, and food additives.
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYOFTZUJPQKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447265 | |
Record name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-56-3 | |
Record name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Chloro-4-methoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Scientific Research Applications
1. Chemistry
In synthetic organic chemistry, 3-(3-Chloro-4-methoxyphenyl)propanoic acid serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
2. Biology
This compound is investigated for its potential biological activities:
- Anticancer Activity : In vitro studies have demonstrated significant anticancer properties. For instance, research on HT-29 colon carcinoma cells indicated that the compound induced cell cycle arrest at the G0/G1 phase with an IC50 value of approximately 150 nM after 24 hours of incubation.
- Antimicrobial Activity : The compound exhibits inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
3. Medicine
The therapeutic potential of this compound is being explored in the context of anti-inflammatory and analgesic effects. Its ability to interact with specific molecular targets, such as enzymes or receptors, positions it as a candidate for further pharmacological studies.
Case Studies
Anticancer Activity Case Study
A study conducted on HT-29 colon carcinoma cells revealed that treatment with this compound resulted in significant cytotoxic effects. The compound was shown to induce apoptosis through mechanisms involving mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity Case Study
Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its utility in developing new antibacterial drugs .
Applications in Industry
Due to its diverse biological activities, this compound is being explored for various industrial applications:
- Pharmaceutical Development : The compound is under investigation as a lead candidate for new anticancer and antimicrobial therapies.
- Chemical Synthesis : It is utilized as an intermediate in the synthesis of more complex organic compounds.
- Material Science : Researchers are exploring its potential in developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate enzyme activity and receptor interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The properties and applications of undecyl acetate can be better understood through comparisons with esters of varying chain lengths, saturation, and functional groups. Below is a detailed analysis:
Chain Length Variations
Shorter-Chain Esters
- Hexyl acetate (C₆): Molecular formula: C₈H₁₆O₂ (MW 144.21 g/mol). A shorter chain confers higher volatility and a sharper, pear-like odor. Applications: Used in top notes of perfumes and as a solvent in coatings . Key difference: Lower boiling point (~169°C) compared to undecyl acetate (110°C) .
- Nonyl acetate (C₉): Boiling point: 100°C . Exhibits a green, floral scent and is less persistent than undecyl acetate.
Longer-Chain Esters
- Dodecyl acetate (C₁₂): A 12-carbon saturated ester. Expected higher boiling point (extrapolated from trends) and lower volatility than undecyl acetate. Applications: Used in heavy base notes of perfumes and as plasticizers .
Saturated vs. Unsaturated Esters
(E)-Tetradec-12-enyl acetate (C₁₄):
- Contains a double bond at the 12th position, making it unsaturated.
- Impact of unsaturation: Increased reactivity (e.g., susceptibility to oxidation) but enhanced biological activity (e.g., pheromone signaling in insects) .
- Applications: Insect attractants in pest control.
Tetradecyl acetate (C₁₄, saturated):
- Lacks double bonds, resulting in higher chemical stability but reduced bioactivity compared to unsaturated analogs .
Functional Group Modifications
- 3-Hydroxynonyl acetate: Features a hydroxyl group on the third carbon of the alkyl chain. Impact: Increased polarity alters solubility (e.g., enhanced water miscibility) and metabolic pathways. Used in specialized flavor formulations . Contrast: Undecyl acetate lacks hydroxyl groups, making it more hydrophobic.
Branched decyl acetate (C₁₀):
- Branched isomers exhibit lower melting points and altered odor profiles compared to linear-chain esters like undecyl acetate .
Physical and Chemical Properties
Boiling Points and Volatility
Compound | Chain Length | Boiling Point (°C) | Volatility |
---|---|---|---|
Nonyl acetate | C₉ | 100 | High |
Undecyl acetate | C₁₁ | 110 | Moderate |
Residue (C₁₄⁺) | C₁₄ | 120 | Low |
Data from distillation studies () highlight that increasing chain length correlates with higher boiling points and reduced volatility. This explains undecyl acetate’s role as a middle/base note in perfumery, balancing persistence and diffusion .
Reactivity and Stability
- Undecyl acetate’s saturated structure ensures resistance to oxidation, unlike unsaturated analogs (e.g., (E)-9-hexadecenyl acetate) .
- Ester hydrolysis: Under acidic/basic conditions, it decomposes to undecanol and acetic acid, a property shared with most acetates .
Biological Activity
3-(3-Chloro-4-methoxyphenyl)propanoic acid is an organic compound belonging to the phenylpropanoids class, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article discusses the biological activities of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 212.63 g/mol. Its structure features a propanoic acid moiety linked to a 3-chloro-4-methoxyphenyl group, which influences its reactivity and biological properties significantly .
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study reported the synthesis of related compounds that showed potent activity against various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69 to 11 µM, indicating their effectiveness compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | HeLa | 2.29 |
Compound A | HeLa | 0.69 |
Compound B | HeLa | 11 |
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing moderate to good activity with minimum inhibitory concentration (MIC) values that suggest effectiveness against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 156.47 |
3. Antioxidant Activity
The antioxidant capacity of synthesized derivatives of this compound was evaluated using the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times, suggesting potential applications in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (Relative to Ascorbic Acid) |
---|---|
Compound C | 1.35 |
Compound D | 1.40 |
Structure-Activity Relationship (SAR)
A structure–activity relationship study indicated that the presence of the chloro group at the meta position significantly enhances the biological activity of the phenylpropanoids compared to their analogs lacking this substitution . For instance, compounds with methoxy groups showed varying effects on bioactivity depending on their position relative to other functional groups.
Case Studies
Recent studies have explored various derivatives based on the core structure of this compound, leading to discoveries of new compounds with enhanced biological profiles:
- Case Study A : A series of modifications led to compounds that showed improved anticancer activity against triple-negative breast cancer cell lines, highlighting the potential for targeted therapies .
- Case Study B : Another study focused on hydrazide derivatives which exhibited superior antioxidant properties, suggesting a pathway for developing nutraceuticals aimed at oxidative stress .
Preparation Methods
Reaction Overview
This two-step approach begins with the formation of an α,β-unsaturated intermediate, which is subsequently reduced to yield the saturated propanoic acid derivative.
Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propenoic Acid
Reactants :
-
3-Chloro-4-methoxybenzaldehyde
-
Malonic acid
Catalyst : Sodium bisulfate–silica gel (NaHSO₄·SiO₂) or pyridine
Conditions : Microwave irradiation (320 W, 90 sec) in solvent-free or ethanol medium.
Mechanism :
The aldehyde undergoes Knoevenagel condensation with malonic acid, facilitated by the catalyst, to form the conjugated α,β-unsaturated acid. The reaction proceeds via a nucleophilic attack of the enolate (from malonic acid) on the carbonyl carbon of the aldehyde, followed by dehydration.
Yield : ~85–90% (analogous to 4-methoxycinnamic acid synthesis).
Step 2: Hydrogenation of the α,β-Unsaturated Acid
Reactants :
-
3-(3-Chloro-4-methoxyphenyl)propenoic acid
Catalyst : Palladium on carbon (Pd/C, 5–10 wt%)
Conditions : H₂ gas (1–3 atm), room temperature, ethanol solvent.
Mechanism :
Catalytic hydrogenation reduces the double bond, converting the propenoic acid to propanoic acid. The methoxy and chloro substituents remain unaffected under these conditions.
Yield : ~92–95%
Data Table : Comparison of Hydrogenation Conditions
Catalyst Loading (wt%) | H₂ Pressure (atm) | Time (h) | Yield (%) |
---|---|---|---|
5 | 1 | 4 | 92 |
10 | 3 | 2 | 95 |
Grignard Reaction with Carbon Dioxide
Reaction Overview
This method constructs the propanoic acid chain via nucleophilic addition of a Grignard reagent to carbon dioxide.
Reactants :
-
3-Chloro-4-methoxybenzyl chloride
-
Magnesium metal
-
Carbon dioxide (dry ice)
Conditions :
-
Formation of Grignard reagent: Benzyl chloride reacts with Mg in anhydrous tetrahydrofuran (THF) under N₂ atmosphere.
-
Quenching with CO₂: The Grignard reagent is bubbled into crushed dry ice, followed by acidic work-up.
Mechanism :
The benzylmagnesium chloride intermediate reacts with CO₂ to form a carboxylate salt, which is protonated to yield the carboxylic acid.
Yield : ~75–80%
Limitations :
-
Requires strict anhydrous conditions.
-
The benzyl chloride precursor must be synthesized separately.
Hydrolysis of Nitrile Intermediates
Reaction Overview
A nitrile group is introduced to the aromatic ring and subsequently hydrolyzed to a carboxylic acid.
Reactants :
-
3-Chloro-4-methoxybenzyl cyanide
Conditions :
-
Acidic hydrolysis: Reflux with HCl (6 M) for 6–8 hours.
-
Basic hydrolysis: NaOH (20%) at 100°C for 4 hours, followed by acidification.
Mechanism :
The nitrile undergoes hydrolysis to form an amide intermediate, which is further converted to the carboxylic acid.
Yield :
-
Acidic: ~70%
-
Basic: ~85%
Data Table : Hydrolysis Efficiency
Method | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Acidic (HCl) | 110 | 8 | 70 |
Basic (NaOH) | 100 | 4 | 85 |
Friedel-Crafts Acylation
Reaction Overview
An acyl group is introduced to the aromatic ring via electrophilic substitution, followed by reduction.
Reactants :
-
3-Chloro-4-methoxybenzene
-
Propionyl chloride
Catalyst : Aluminum chloride (AlCl₃)
Conditions :
-
Friedel-Crafts acylation in dichloromethane (DCM) at 0°C to room temperature.
-
Reduction of the ketone to a methylene group using Clemmensen (Zn-Hg/HCl) or Wolff-Kishner (NH₂NH₂, NaOH) conditions.
Mechanism :
-
Acylation forms 3-chloro-4-methoxypropiophenone.
-
Reduction removes the carbonyl oxygen to yield the propyl chain.
Yield :
-
Acylation: ~65%
-
Reduction: ~80%
Challenges :
-
Di- or tri-substitution may occur due to the directing effects of methoxy and chloro groups.
-
Over-reduction side reactions require careful monitoring.
Microbial Biocatalysis
Reaction Overview
Enzymatic oxidation or hydroxylation offers a green chemistry alternative.
Substrate : 3-Chloro-4-methoxystyrene
Enzyme : P450 monooxygenase or engineered Escherichia coli strains
Conditions : Aqueous buffer (pH 7), 30°C, NADPH cofactor.
Mechanism :
Oxidation of the vinyl group to a carboxylic acid via epoxide and diol intermediates.
Yield : ~50–60% (reported for analogous styrene derivatives).
Advantages :
-
Environmentally benign.
-
High enantioselectivity for chiral centers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Chloro-4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
-
Friedel-Crafts Alkylation : React 3-chloro-4-methoxybenzene with acrylic acid derivatives under Lewis acid catalysis (e.g., AlCl₃) to introduce the propanoic acid chain.
-
Ester Hydrolysis : Synthesize the methyl ester intermediate (via esterification of the corresponding arylpropanoic acid) followed by alkaline hydrolysis to yield the free acid .
-
Optimization Strategies :
-
Temperature : Maintain 80–100°C for Friedel-Crafts reactions to balance reactivity and side-product formation.
-
Catalyst Loading : Use stoichiometric AlCl₃ (1:1 molar ratio) for maximum electrophilic activation.
-
Purification : Employ recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure compound.
- Data Table : Key Reaction Parameters
Step | Reagents/Conditions | Yield Range | Purity Post-Purification |
---|---|---|---|
Friedel-Crafts | Acrylic acid, AlCl₃, 90°C, 12 h | 60–70% | ≥95% (HPLC) |
Ester Hydrolysis | NaOH (aq.), reflux, 4 h | 85–90% | ≥98% (NMR) |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ ~3.8 ppm), and propanoic acid chain (δ 2.6–3.2 ppm for CH₂, δ 12–13 ppm for COOH) .
-
¹³C NMR : Confirm carbonyl (δ ~175 ppm), aromatic carbons (δ 110–150 ppm), and methoxy (δ ~55 ppm).
-
Infrared Spectroscopy (IR) : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl (~600–800 cm⁻¹).
-
Mass Spectrometry (MS) : ESI-MS in negative mode for molecular ion [M-H]⁻ at m/z 228.03 (C₁₀H₁₀ClO₃⁻).
Technique | Key Peaks/Assignments |
---|---|
¹H NMR (DMSO-d6) | δ 12.4 (COOH), δ 7.35 (d, J=8 Hz, Ar-H), δ 3.82 (s, OCH₃) |
IR (KBr) | 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O of OCH₃) |
Advanced Research Questions
Q. How does the substitution pattern (chloro and methoxy groups) influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electronic Effects :
- The chloro group (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself.
- The methoxy group (electron-donating) activates the ring, favoring ortho/para substitution. Competitive directing effects require computational modeling (e.g., DFT) to predict dominant reaction sites .
- Experimental Validation :
- Perform bromination or nitration reactions under controlled conditions, followed by HPLC-MS to identify regioselectivity.
Q. What metabolic transformations are anticipated for this compound in biological systems, and which analytical methods track these metabolites?
- Methodological Answer :
-
Phase I Metabolism :
-
Dechlorination : Microbial or hepatic enzymes may reduce the chloro group to a hydroxyl, forming 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
-
Decarboxylation : Removal of the carboxylic acid group to yield 3-(3-chloro-4-methoxyphenyl)propane.
-
Phase II Metabolism :
-
Glucuronidation/Sulfation : Conjugation at the phenolic hydroxyl (if formed) detected via LC-MS/MS .
-
Analytical Workflow :
-
In Vitro Models : Incubate with liver microsomes or gut microbiota.
-
Detection : Use UPLC-QTOF-MS for high-resolution metabolite profiling.
- Data Table : Key Metabolites and MS Signatures
Metabolite | [M-H]⁻ (m/z) | Fragmentation Pattern |
---|---|---|
Parent Compound | 228.03 | 183 (loss of COOH) |
Dechlorinated Metabolite | 194.05 | 149, 121 |
Glucuronidated Conjugate | 404.09 | 228, 113 |
Q. How can researchers resolve contradictory data regarding the compound's biological activity across different studies?
- Methodological Answer :
- Source of Contradictions : Variability in purity (e.g., residual solvents), assay conditions (cell line sensitivity), or metabolite interference.
- Resolution Strategies :
Standardize Purity : Use ≥98% pure compound (verified by HPLC) and confirm absence of endotoxins .
Control for Metabolism : Include inhibitors (e.g., 1-aminobenzotriazole for CYP450) in activity assays.
Dose-Response Curves : Compare EC₅₀ values across studies using normalized protocols (e.g., MTT assay in HepG2 cells).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.